molecular formula Ga+3 B10795622 Gallium Cation GA-67 CAS No. 25384-10-5

Gallium Cation GA-67

Cat. No.: B10795622
CAS No.: 25384-10-5
M. Wt: 66.92820 g/mol
InChI Key: CKHJYUSOUQDYEN-OIOBTWANSA-N
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Description

Gallium Cation GA-67 (Ga+3) is a cyclotron-produced radiopharmaceutical cation with a half-life of 78.26 hours, decaying by electron capture and emitting gamma photons useful for imaging studies . In research settings, it is typically formulated as Gallium Citrate Ga-67 for stability, where citrate acts as a transferrin-bound tracer to investigate physiological processes . The primary research applications for this compound are in oncology and inflammation. It has historically been a valuable tool for studying Hodgkin's disease, lymphoma, and bronchogenic carcinoma . Its accumulation in inflammatory and infectious lesions also makes it a relevant compound for researching infection mechanisms and model development . The mechanism of Ga-67 accumulation is multifactorial, involving increased blood flow and vascular permeability at target sites, binding to proteins like lactoferrin in inflammatory exudates, and direct bacterial uptake via siderophores . Beyond its diagnostic applications, this compound is gaining significant research interest as a potential therapeutic radionuclide. It emits Auger electrons with a short tissue range, causing focused DNA damage and presenting opportunities for targeted radionuclide therapy, particularly for micrometastases . Its similar decay energy to other therapeutic isotopes like Indium-111, combined with its imaging capabilities, positions it as a promising candidate for theranostic research and for studying the pharmacokinetics of gallium-based anticancer drugs . This product is supplied for investigative purposes only. For Research Use Only (RUO). Not for diagnostic or therapeutic use in humans.

Properties

CAS No.

25384-10-5

Molecular Formula

Ga+3

Molecular Weight

66.92820 g/mol

IUPAC Name

gallium-67(3+)

InChI

InChI=1S/Ga/q+3/i1-3

InChI Key

CKHJYUSOUQDYEN-OIOBTWANSA-N

Isomeric SMILES

[67Ga+3]

Canonical SMILES

[Ga+3]

Origin of Product

United States

Preparation Methods

Proton Irradiation of Enriched Zinc-68

The most common method for 67Ga^{67}\text{Ga} production involves proton bombardment of enriched zinc-68 (68Zn^{68}\text{Zn}) targets. The nuclear reaction 68Zn(p,2n)67Ga^{68}\text{Zn}(p,2n)^{67}\text{Ga} occurs at proton energies between 25–30 MeV, yielding 67Ga^{67}\text{Ga} with minimal impurities. For example, a 28 MeV proton beam irradiating a natural zinc target (containing 18.8% 68Zn^{68}\text{Zn}) produces 67Ga^{67}\text{Ga} with a thick-target yield of approximately 1.2 GBq/µA·h. However, this method requires extended beam times (15–20 hours) to achieve clinical quantities.

Key challenges include the co-production of impurities such as 66Ga^{66}\text{Ga} (half-life: 9.5 hours) and 65Zn^{65}\text{Zn} (half-life: 244 days). Radionuclidic purity is maintained by allowing short-lived isotopes to decay and employing rigorous separation protocols.

Deuteron Irradiation of Natural Zinc

An alternative approach uses deuteron beams (8–15 MeV) on natural zinc targets via the natZn(d,xn)67Ga^{nat}\text{Zn}(d,xn)^{67}\text{Ga} reaction. At 9 MeV, the thin-target yield peaks at 1.18 µCi/µA·h·mg/cm2^2. This method reduces dependency on enriched zinc but introduces impurities like 66Ga^{66}\text{Ga} and 65Zn^{65}\text{Zn}. Post-irradiation, target dissolution in hydrochloric acid and solvent extraction with trioctylphosphine oxide (TOPO) achieves 98% 67Ga^{67}\text{Ga} recovery.

Tandem Target Systems

To optimize production efficiency, tandem target systems (e.g., natGe^{nat}\text{Ge}-natZn^{nat}\text{Zn}) have been developed. Proton irradiation of germanium generates secondary neutrons, which subsequently interact with zinc to produce 67Ga^{67}\text{Ga}. This method reduces beam time to 7–8 hours while maintaining yields comparable to single-target systems.

Table 1: Comparison of Cyclotron Production Methods

MethodBeam Energy (MeV)Yield (GBq/µA·h)Impurities
Proton on 68Zn^{68}\text{Zn}281.266Ga^{66}\text{Ga}, 65Zn^{65}\text{Zn}
Deuteron on natZn^{nat}\text{Zn}90.044*66Ga^{66}\text{Ga}, 64Ga^{64}\text{Ga}
Tandem natGe^{nat}\text{Ge}-natZn^{nat}\text{Zn}251.168Ge^{68}\text{Ge}, 65Zn^{65}\text{Zn}
*Converted from µCi to GBq using 1 µCi = 37 MBq.

Chemical Separation and Purification Techniques

Solvent Extraction Methods

Solvent extraction remains a cornerstone for isolating 67Ga^{67}\text{Ga} from irradiated targets. TOPO in kerosene selectively extracts 67Ga^{67}\text{Ga} from 6 M HCl, achieving >98% efficiency. Ionic liquids (e.g., Aliquat 336-PC88A) also show promise, with distribution ratios (DGaD_{Ga}) exceeding 100 at pH 1.0. Post-extraction, stripping with 0.1 M H2_2SO4_4 recovers >95% 67Ga^{67}\text{Ga}.

Chromatographic Methods

Silica-gel cartridges efficiently separate 67Ga^{67}\text{Ga} from citrate complexes. A two-step process involves:

  • Loading 67Ga^{67}\text{Ga}-citrate onto silica-gel in water.

  • Eluting with 0.1 M HCl, achieving 91% recovery.
    Amberchrom CG-71cd, a non-ionic resin, separates 67Ga^{67}\text{Ga} from zinc in 0.5 M HCl with >99% radionuclidic purity.

Table 2: Efficiency of Separation Techniques

TechniqueRecovery (%)Purity (%)Key Reagent
TOPO Solvent Extraction9899.5Trioctylphosphine oxide
Silica-Gel Chromatography91970.1 M HCl
Amberchrom CG-71cd9999.90.5 M HCl

Quality Control and Radiochemical Purity

Post-separation, 67Ga^{67}\text{Ga} must meet pharmacopeial standards. Radionuclidic purity is verified via gamma spectroscopy, ensuring 66Ga<0.02%^{66}\text{Ga} < 0.02\% and 65Zn<0.2%^{65}\text{Zn} < 0.2\% at calibration. Chemical purity tests detect residual zinc (<10 µg/mL) and iron (<5 µg/mL). Thin-layer chromatography (TLC) on C18 plates with methanol-saline (9:1) confirms radiochemical purity >97%.

Recent Advances and Comparative Analysis

Recent innovations focus on minimizing environmental impact and cost. Ionic liquid-based extraction reduces organic solvent use, while tandem targets lower energy consumption. Comparative studies show Amberchrom CG-71cd outperforms traditional solvents in zinc removal (<0.1 ppm vs. 2 ppm) .

Chemical Reactions Analysis

Radioactive Decay and Gamma Emissions

Ga-67 undergoes electron capture decay to stable zinc-67 (Zn-67) with a physical half-life of 78.3 hours . The decay scheme includes gamma emissions at key energies:

Energy (keV) Probability Transition
93.335.7%Zn-67 (γ₃)
184.619.7%Zn-67 (γ₄)
393.54.5%Zn-67 (γ₆)
29622%Zn-67 (γ₃/γ₄)

The gamma emissions are critical for imaging applications, such as tumor detection .

Complexation Reactions

Ga³⁺ readily forms complexes with ligands like citrate or maltol, altering its biodistribution and stability:

  • Citrate Complexation :
    Ga³⁺ binds with citrate ions to form gallium citrate, which is used in diagnostic imaging . This complex enhances solubility and reduces free Ga³⁺ ion toxicity .

  • Maltol Complexation :
    Tris(maltolato)Ga-67(III) exhibits increased lipophilicity compared to free Ga³⁺, leading to faster renal and hepatic excretion . This reduces bone uptake and improves imaging kinetics for tumors .

Comparison of Free Ga³⁺ vs. Complexed Ga-67

Property Free Ga³⁺ Complexed Ga-67
Excretion Route Gastrointestinal (colon/stool)Renal/hepatic
Bone Uptake Significant (∼2-2.5% ID/g)Minimal
Stability Rapidly bound to transferrinStable in serum (24+ hours)
Imaging Utility Limited due to slow clearanceEnhanced for tumors

Stability and Redox Behavior

  • Oxidation States : Ga-67 exists primarily as Ga³⁺ in solution, but lower oxidation states (Ga⁺, Ga²⁺) are unstable and rapidly oxidized to Ga³⁺ .

  • Impurity Removal : SnCl₂ reduces Fe³⁺ impurities to Fe²⁺, enabling efficient separation via cation exchange .

  • Effect of Anions : Weakly coordinating anions (e.g., [B(C₆F₅)₄]⁻) stabilize Ga(I) species, while stronger coordinating anions (e.g., [NTf₂]⁻) favor Ga(III) hydrides .

Scientific Research Applications

Key Applications

  • Oncology
    • Detection of Malignancies : Ga-67 scintigraphy is instrumental in diagnosing various cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, bronchogenic carcinoma, and other solid tumors. The mechanism involves the uptake of Ga-67 by tumor cells due to increased metabolic activity and blood flow associated with malignancy .
    • Staging and Monitoring : Gallium scans provide critical information regarding the extent of disease spread (staging) and can help monitor treatment response over time. Studies have demonstrated that Ga-67 scans can detect lymphomatous involvement in areas overlooked by other imaging modalities .
  • Infectious Disease Diagnostics
    • Localization of Infections : Ga-67 is effective in identifying acute and chronic infections such as osteomyelitis, abscesses, and endocarditis. The compound's ability to localize in inflamed tissues allows clinicians to pinpoint infection sources accurately .
    • Assessment of Inflammatory Conditions : Conditions like sarcoidosis and rheumatoid arthritis can also be evaluated using Ga-67 imaging due to its accumulation in areas of inflammation .
  • Theranostics
    • Personalized Medicine : Emerging research highlights the potential of Ga-67 in theranostic applications—combining diagnostic imaging with therapeutic interventions. Its longer half-life allows for detailed monitoring of drug uptake and biological response over time, which is essential for personalized treatment strategies .

Clinical Efficacy

Numerous studies have validated the clinical utility of Ga-67:

  • A study involving lymphoma patients reported an overall accuracy exceeding 80% for nodal sites detected via Ga-67 scans, with sensitivity rates greater than 88% in critical areas such as the neck and mediastinum .
  • The compound has been shown to complement other diagnostic techniques, providing additional insights into disease states that may not be captured through standard imaging methods .

Limitations and Considerations

While gallium cation Ga-67 offers significant diagnostic advantages, there are limitations:

  • Non-specific Uptake : The inability to distinguish between malignant lesions and inflammatory processes can lead to false positives .
  • Radiation Exposure : Although relatively low compared to other imaging modalities, the radiation dose must be considered, especially in patients requiring multiple scans .

Mechanism of Action

The mechanism by which gallium cation Ga-67 exerts its effects involves its ability to localize in certain types of tissues. After intravenous injection, this compound concentrates in lysosomes and binds to a soluble intracellular protein in viable tumors and inflammatory lesions. This allows for scintigraphic localization of these sites. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Gallium-67 vs. Indium-111 (In-111)

  • Mechanism : Both Ga-67 and In-111 bind transferrin in plasma, but In-111 exhibits stronger binding affinity .
  • Biodistribution :
    • Ga-67 accumulates in tumors, bone marrow, liver, and inflammatory lesions .
    • In-111 localizes in infection sites but has higher hepatic uptake, limiting its utility in abdominal imaging .
  • Clinical Use :
    • Ga-67 is preferred for lymphoma staging and chronic inflammation (e.g., sarcoidosis) .
    • In-111 is used for leukocyte labeling but has been largely replaced by Ga-67 and FDG-PET due to inferior target-to-background ratios .
  • Half-Life : Ga-67 (78 hours) allows delayed imaging (48–72 hours post-injection), whereas In-111 (67 hours) requires earlier imaging (24–48 hours) .

Gallium-67 vs. Technetium-99m (Tc-99m) DTPA

  • Mechanism: Ga-67 uptake depends on transferrin/lactoferrin binding and vascular permeability .
  • Tc-99m DTPA is more sensitive for acute inflammation but less specific for chronic lesions .

Gallium-67 vs. Siderophore-Complexed Gallium (LICAM-C)

  • Mechanism :
    • Native Ga-67 binds transferrin, whereas the synthetic siderophore LICAM-C forms stable complexes with Ga-67, altering renal clearance .
  • Biodistribution :
    • LICAM-C reduces Ga-67 uptake in soft tissues (except liver/spleen) and enhances abscess-to-tissue ratios by 30% .
    • Radiation dose to kidneys decreases with LICAM-C, improving safety .

Gallium-67 vs. Ga-67-Maltolate (Ga-67-MAL)

  • Pharmacokinetics :
    • Ga-67-MAL clears faster from blood via renal and hepatic excretion compared to Ga-67 citrate .
    • LogP of Ga-67-MAL (0.40) indicates moderate lipophilicity, enhancing tumor penetration .
  • Clinical Potential: Ga-67-MAL shows promise in tumor imaging due to rapid washout from normal tissues and compatibility with therapeutic maltolate complexes .

Gallium-67 vs. FDG-PET

  • Mechanism :
    • Ga-67 uptake relies on transferrin receptors and inflammation, while FDG reflects glucose metabolism .
  • Tumor Specificity :
    • FDG-PET outperforms Ga-67 in detecting metastatic lesions and early treatment response .
    • Ga-67 remains superior for indolent lymphomas and autoimmune pancreatitis, where FDG uptake is transient .

Key Research Findings

Transferrin Receptor (TfR) Dependence: Ga-67 uptake in lymphoid cells correlates with TfR density (r = 0.99) and is blocked by anti-TfR antibodies . Tumors preferentially absorb unbound Ga-67, while normal tissues require transferrin-mediated uptake .

Inflammation vs. Tumor Uptake :

  • Inflammatory lesions (e.g., pyomyositis) accumulate Ga-67 via lactoferrin binding and macrophage activity, whereas tumors utilize TfR-independent pathways .

Pharmacological Interference :

  • Antineoplastic agents (e.g., cisplatin) suppress Ga-67 uptake in liver and tumors by disrupting protein synthesis or transferrin binding .

Microbial Uptake :

  • In Ustilago sphaerogena, Ga-67 mimics iron via siderophore-mediated transport, a mechanism absent in mammalian cells .

Clinical Implications

  • Lymphoma : Ga-67 scintigraphy after 4 chemotherapy cycles predicts treatment response; persistent uptake warrants therapy adjustment .
  • Infection Imaging : Ga-67 outperforms In-111 in chronic osteomyelitis but is less specific than labeled leukocytes .
  • Limitations: Prolonged half-life increases radiation exposure compared to Ga-68 (68 minutes) . False positives occur in healing wounds and non-infectious inflammation .

Q & A

Q. What are the primary mechanisms of Ga-67 accumulation in tumors and inflammatory tissues?

Ga-67 binds to transferrin in circulation due to its structural similarity to iron, enabling transport to tissues expressing transferrin receptors (e.g., tumors, inflamed regions) . Intracellularly, it concentrates in lysosomes and binds to soluble proteins, likely due to pH-dependent release from transferrin and lysosomal trapping . Tumors with high metabolic activity (e.g., Hodgkin’s lymphoma, lung carcinoma) show preferential uptake, mediated by iron-metabolism pathways .

Q. What factors influence the optimal timing for Ga-67 imaging post-injection?

Ga-67 distribution shifts over time: renal cortex dominates initially (first 24 hours), followed by bone and lymph nodes (days 2–3), and later liver/spleen (after 7 days) . Imaging protocols vary by target tissue:

  • Tumors/Inflammation : 48–72 hours post-injection to maximize target-to-background ratio.
  • Bone Marrow : Early imaging (24 hours) reduces interference from hepatobiliary excretion . Delayed imaging (7 days) is used for chronic infections but requires accounting for whole-body retention (~65%) .

Q. How do iron-binding proteins and serum iron levels affect Ga-67 biodistribution?

Transferrin saturation inversely correlates with Ga-67 availability: elevated serum iron (e.g., hemochromatosis) reduces Ga-67 binding, while iron deficiency enhances uptake . Experimental protocols often control iron status via dietary restrictions or deferoxamine (an iron chelator) to standardize biodistribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in Ga-67 uptake patterns, such as false negatives in lymphomas or non-correlation with biomarkers?

  • Lymphocytic Lymphoma : Low Ga-67 avidity (≤40% false negatives) is attributed to reduced transferrin receptor expression. Complementary imaging (e.g., FDG-PET) is recommended .
  • Biomarker Discordance : In hepatocellular carcinoma, Ga-67 uptake did not correlate with alpha-fetoprotein levels, suggesting tumor heterogeneity or alternative transport mechanisms (e.g., siderophore-mediated uptake) . Multimodal imaging (CT/MRI) and histopathology are critical for validation .

Q. What methodological improvements enhance Ga-67 specificity in metastatic screening?

  • Tomography : Selective head tomography improves brain metastasis detection (sensitivity: 64% → 90%) by reducing scatter .
  • Quantitative Analysis : Regions of interest (ROIs) and uptake indices (e.g., mediastinal-to-background ratios) improve staging accuracy in lung cancer (specificity: 89% vs. 38% for bone scans) .
  • False-Positive Mitigation : Bowel cleansing (laxatives/enemas) reduces gastrointestinal retention artifacts .

Q. How does Ga-67 compare to newer radiopharmaceuticals (e.g., Ga-68 PSMA) in experimental oncology?

  • Pharmacokinetics : Ga-67-Maltolate (MAL) clears faster from blood via renal/hepatic excretion (log P = 0.40) compared to free Ga-67, improving tumor-to-background contrast in preclinical models .
  • Targeted Imaging : Ga-68 compounds (e.g., PSMA-11) offer shorter half-lives (68 minutes) and higher resolution but require on-site cyclotron production, limiting accessibility .

Methodological Recommendations

  • Dosage : 2–5 mCi for adults (70 kg); adjust for pediatric studies .
  • Contraindications : Avoid in pregnancy/nursing due to breast milk accumulation .
  • Artifact Reduction : Use SPECT/CT co-registration to differentiate physiologic uptake (e.g., thymus) from pathology .

Open Research Challenges

  • Mechanistic Gaps : Role of siderophores in bacterial vs. mammalian Ga-67 uptake .
  • Therapeutic Potential : Ga-67-MAL’s antitumor activity in combination with cold gallium compounds .
  • Long-Term Effects : Carcinogenicity and reproductive toxicity remain understudied .

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